
N-Acetyl-4,4'-Diaminodiphenylmethan
Übersicht
Beschreibung
N-Acetyl-4,4'-diaminodiphenylmethane (NADPM) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. NADPM is a white powder with a melting point of 118-120°C and a molecular weight of 209.25 g/mol. It is soluble in water, methanol, ethanol, and chloroform. NADPM is a key component of several chemical processes and is used as a reagent in organic synthesis. It is also used in the synthesis of polyurethane foams, polyurethane coatings, and polyurethane elastomers.
Wissenschaftliche Forschungsanwendungen
Synthese von aromatischen Polyimiden
N-Acetyl-4,4’-Diaminodiphenylmethan: wird bei der Synthese von aromatischen Polyimiden verwendet. Diese Polymere sind für ihre außergewöhnliche thermische Stabilität und mechanischen Eigenschaften bekannt. Die Verbindung dient als Monomer, das mit kommerziellen Dianhydriden zu Polyimiden mit hohem Molekulargewicht reagiert, die dann zur Herstellung von Membranen verwendet werden . Diese Membranen weisen eine hohe thermische Stabilität mit Zersetzungstemperaturen von 490 bis 544 °C und Glasübergangstemperaturen zwischen 269 und 293 °C auf. Sie besitzen auch angemessene mechanische Eigenschaften, was sie für raue Umgebungsanwendungen geeignet macht.
Bildung von Schiff-Basen
Schiff-Basen, die von N-Acetyl-4,4’-Diaminodiphenylmethan abgeleitet sind, finden aufgrund ihrer thermochromen und photochromen Eigenschaften wichtige Anwendungen in der Chemie. Diese Verbindungen dienen als Liganden und Katalysatoren in der Koordinations- und organischen Chemie. Die Schiff-Basen werden durch Kondensationsreaktionen mit verschiedenen Carbonylgruppen synthetisiert, was zu Produkten führt, die in der Pharma-, Farbstoff- und Polymertechnologie von Bedeutung sind .
Gasseparationstechnologie
Die Einführung von pendelnden Phenylgruppen in Polyimiden auf Basis von N-Acetyl-4,4’-Diaminodiphenylmethan verbessert die Löslichkeit, thermische Stabilität, Dichte und Gaspermeabilitätskoeffizienten. Dies macht sie in der Gasseparationstechnologie, insbesondere für die Trennung von CO2/CH4-Gaspaaren, hoch anwendbar. Das Polyimid TPM-6FDA, das Phenyl- und Trifluormethylgruppen enthält, zeigt einen hohen Gaspermeabilitätskoeffizienten für CO2 (23,73 Barrer) und eine ideale Selektivität von α = 28,93 .
Entwicklung von Hochleistungspolymeren
Die Verbindung ist entscheidend für die Entwicklung von Hochleistungspolymeren, die für fortschrittliche Technologien benötigt werden. Diese Polymere sollen eine lange Lebensdauer, einfache Wartung und niedrige Produktionskosten aufweisen. Die Modifizierung von Monomeren wie N-Acetyl-4,4’-Diaminodiphenylmethan kann aromatische Polyimide mit guter Löslichkeit ohne Beeinträchtigung der thermischen und mechanischen Stabilität erzeugen, was für industrielle Anwendungen entscheidend ist .
Pharmakologische Forschung
In der pharmakologischen Forschung werden Derivate von N-Acetyl-4,4’-Diaminodiphenylmethan auf ihr Potenzial als Angiokinase-Inhibitoren mit Antitumoraktivität untersucht. Diese Derivate werden auch auf ihre pharmakokinetischen Eigenschaften untersucht, was zur Entwicklung neuer Therapeutika führen könnte .
Charakterisierung von Hochleistungsmaterialien
Die Verbindung wird bei der Charakterisierung von Hochleistungsmaterialien verwendet, insbesondere beim Verständnis der Struktur-Eigenschafts-Beziehungen. Durch die Untersuchung der Wechselwirkungen der Verbindung mit anderen Chemikalien und ihres Verhaltens unter verschiedenen Bedingungen können Forscher die Eigenschaften neuer Materialien ableiten, die für bestimmte Anwendungen entwickelt wurden .
Safety and Hazards
N-Acetyl-4,4’-diaminodiphenylmethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and fatal in contact with skin. It may cause an allergic skin reaction and serious eye irritation. It may cause genetic defects and cancer, and it causes damage to organs .
Wirkmechanismus
- The primary target of N-Acetyl-4,4’-diaminodiphenylmethane is not well-documented in the literature. However, it is structurally related to 4,4’-diaminodiphenylmethane (MDA), which is a precursor in the synthesis of polyurethane foams and other polymers. MDA is metabolically activated to form reactive intermediates that can bind to cellular macromolecules, potentially leading to toxicity and carcinogenicity .
Target of Action
Result of Action
Biochemische Analyse
Biochemical Properties
N-Acetyl-4,4’-diaminodiphenylmethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to form conjugates with various biomolecules, which can influence its activity and stability. For instance, it has been identified as a major metabolite in human urine, indicating its interaction with metabolic enzymes . The nature of these interactions often involves the formation of acetylated derivatives, which can affect the compound’s reactivity and function.
Cellular Effects
The effects of N-Acetyl-4,4’-diaminodiphenylmethane on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and protein expression . These effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.
Molecular Mechanism
At the molecular level, N-Acetyl-4,4’-diaminodiphenylmethane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with metabolic enzymes can result in the formation of acetylated metabolites, which can alter enzyme activity and gene expression . These molecular interactions are essential for understanding the compound’s biochemical behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-4,4’-diaminodiphenylmethane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo metabolic transformations, leading to the formation of various metabolites . These temporal changes are important for assessing the compound’s stability and efficacy in different experimental conditions.
Dosage Effects in Animal Models
The effects of N-Acetyl-4,4’-diaminodiphenylmethane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on cellular function changes significantly with dosage . Understanding these dosage effects is crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
N-Acetyl-4,4’-diaminodiphenylmethane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can influence the compound’s activity and stability . The study of these pathways is essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of N-Acetyl-4,4’-diaminodiphenylmethane within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
N-Acetyl-4,4’-diaminodiphenylmethane exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s activity and function within cells.
Eigenschaften
IUPAC Name |
N-[4-[(4-aminophenyl)methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(18)17-15-8-4-13(5-9-15)10-12-2-6-14(16)7-3-12/h2-9H,10,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDJPRWHARDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179109 | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24367-94-0 | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24367-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


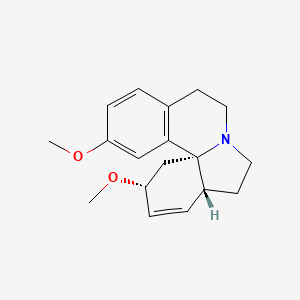
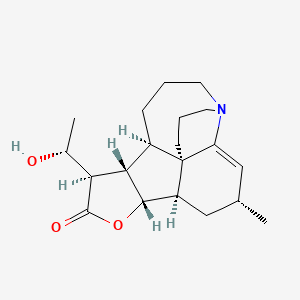

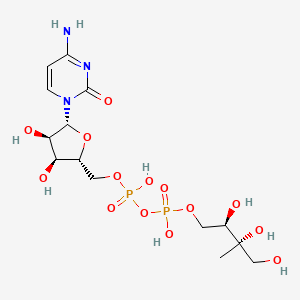
![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)

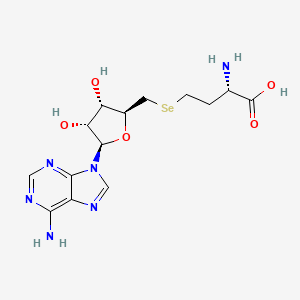

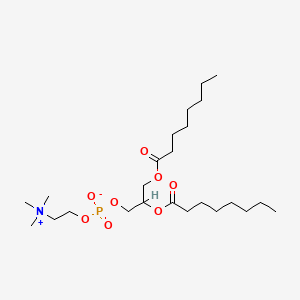
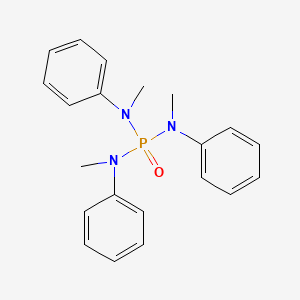
![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)
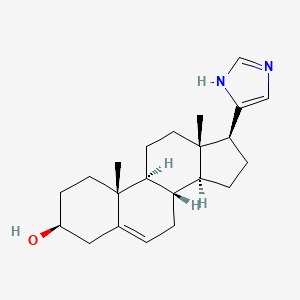
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)

